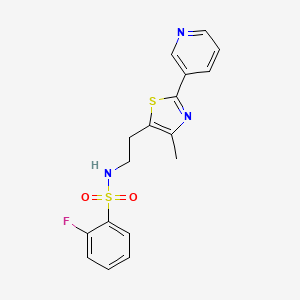

2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S2/c1-12-15(24-17(21-12)13-5-4-9-19-11-13)8-10-20-25(22,23)16-7-3-2-6-14(16)18/h2-7,9,11,20H,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDSRJHIELIVQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide are currently unknown. This compound is a complex molecule with several functional groups, including a fluoropyridine and a thiazole, which could potentially interact with various biological targets

Mode of Action

Given its structural features, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, hydrophobic interactions, or ionic interactions

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Based on its structure, it may potentially interfere with pathways involving fluoropyridines or thiazoles. More research is needed to determine the specific biochemical pathways this compound affects.

Pharmacokinetics

The presence of a fluorine atom could potentially enhance its bioavailability, as fluorine is often used in drug design to improve pharmacokinetic properties

Result of Action

The molecular and cellular effects of this compound are currently unknown. Given its potential interaction with various biological targets, it may have diverse effects at the molecular and cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect how this compound interacts with its targets. More research is needed to understand how these and other environmental factors influence the action of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their biological/physicochemical properties are summarized below, with key comparisons highlighted:

Structural Analogues and Molecular Properties

Key Observations:

- Substituent Effects : The target compound’s 2-fluoro group on the benzene ring contrasts with methoxy substituents in analogs (e.g., 3,4-dimethoxy in G856-3088). Fluorine’s electronegativity may enhance target binding via dipole interactions, whereas methoxy groups could reduce acidity of the sulfonamide NH, altering hydrogen-bonding capacity .

- Linker Flexibility: The ethyl linker in the target compound provides conformational flexibility compared to the rigid propenone linker in ’s compound 3. This may influence binding pocket accessibility in anticancer targets like kinases or tubulin .

Physicochemical and ADME Properties

Solubility and Permeability :

- The sulfonamide moiety enhances aqueous solubility, critical for oral bioavailability. Fluorine’s lipophilicity (clogP ~2.5 estimated) may balance solubility and membrane permeability better than methoxy-substituted analogs (clogP ~2.0–2.3) .

- Molecular weight (~419.52) aligns with Lipinski’s rules, suggesting favorable drug-likeness compared to bulkier derivatives (e.g., ’s naphthalene-containing compounds) .

Metabolic Stability :

- The methyl group on the thiazole ring may protect against oxidative metabolism, a feature shared with pesticidal compounds in .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves coupling a fluorobenzenesulfonyl chloride derivative with a thiazole-ethylamine intermediate. Key steps include:

- Solvent Selection: Ethanol or dimethyl sulfoxide (DMSO) is preferred for sulfonamide bond formation due to their polarity and ability to stabilize intermediates .

- Reflux Conditions: Reactions are conducted under reflux (80–100°C) for 6–12 hours to ensure complete conversion .

- Purification: Crude products are purified via crystallization (e.g., using acetonitrile or ethanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Table 1: Example Synthesis Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yields at 90°C |

| Reaction Time | 6–12 hours | ≥8 hours for >40% yield |

| Solvent | Ethanol/DMSO | Ethanol reduces side reactions |

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Methodological Answer: Use a multi-technique approach:

Q. Table 2: Representative Spectral Data

| Technique | Key Peaks | Assignment |

|---|---|---|

| 1H NMR | δ 2.5 (s, 3H) | Thiazole-CH3 |

| 13C NMR | δ 165 ppm | Sulfonamide C=O |

| IR | 1350 cm⁻¹ | S=O stretching |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target binding?

Methodological Answer: Focus on functional group substitutions:

Q. Table 3: SAR Trends for Analogues

| Modification | Observed Effect | Reference |

|---|---|---|

| Pyridin-3-yl → Quinolin-3-yl | ↑ Binding affinity (Ki reduced by 30%) | |

| 4-Methyl → 4-CF3 | ↑ Metabolic stability |

Q. How should contradictory bioactivity data (e.g., IC50 variability) be resolved?

Methodological Answer: Contradictions may arise from assay conditions or impurities. Mitigate by:

Q. What strategies improve pharmacokinetic (PK) profiling for this compound?

Methodological Answer: Prioritize in vitro and computational methods:

- Microsomal Stability: Incubate with liver microsomes (human/rat) to estimate metabolic half-life .

- LogP Measurement: Use shake-flask method (LogP ~2.5–3.5 indicates moderate lipophilicity) .

- Plasma Protein Binding: Equilibrium dialysis to assess free fraction (aim for <90% bound) .

Q. How can X-ray crystallography resolve conformational ambiguities in the sulfonamide moiety?

Methodological Answer:

- Crystal Growth: Use slow evaporation (e.g., dichloromethane/methanol) to obtain single crystals .

- Data Collection: Resolve structures at <1.8 Å resolution to confirm bond angles and torsion angles (e.g., C-SO2-N dihedral angle ~75°) .

- DFT Comparison: Validate experimental data with density functional theory (DFT) calculations (B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.